7-Bromothieno[3,2-b]pyridine
Overview
Description
7-Bromothieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom attached at the 7th position
Scientific Research Applications
7-Bromothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Safety and Hazards
The safety information for 7-Bromothieno[3,2-b]pyridine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Thieno[2,3-b]pyridines, including 7-Bromothieno[3,2-b]pyridine, are an important class of heterocyclic compounds due to their pharmacological and biological utility. Future research may focus on developing new synthesis methods, exploring their biological activities, and designing new drugs based on these structures .
Mechanism of Action
Target of Action
It is known that similar thieno[3,2-b]pyridines have shown important biological activities, essentially by acting as inhibitors of tyrosine kinase receptors , which have been implicated in the growth and progression of various human cancers .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that 7-bromothieno[3,2-b]pyridine might interact with its targets, possibly tyrosine kinase receptors, leading to inhibition of these receptors .
Biochemical Pathways
Given the potential role of this compound as a tyrosine kinase inhibitor , it can be inferred that it may affect pathways downstream of these receptors, potentially influencing cell growth and proliferation.
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have been shown to cause significant alterations in the cell cycle profile and induce programmed cell death in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromothieno[3,2-b]pyridine typically involves the bromination of thieno[3,2-b]pyridine. One common method includes dissolving thieno[3,2-b]pyridine in a solvent such as tetrahydrofuran (THF) and cooling the solution to -78°C. n-Butyllithium (n-BuLi) is then added slowly to the mixture, followed by the addition of a brominating agent . The reaction is allowed to proceed at low temperatures to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Bromothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as palladium catalysts in cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to replace the bromine atom with other groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, cross-coupling reactions can yield various substituted thieno[3,2-b]pyridine derivatives.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: The parent compound without the bromine atom.
2-Bromothieno[3,2-b]pyridine: A regioisomer with the bromine atom at the 2nd position.
Thieno[2,3-c]pyridine: A related compound with a different ring fusion pattern.
Uniqueness: 7-Bromothieno[3,2-b]pyridine is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
IUPAC Name |
7-bromothieno[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHODWKWTMTFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735638 | |
Record name | 7-Bromothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603305-89-1 | |
Record name | 7-Bromothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMOTHIENO[3,2-B]PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.